Product packaging for 7-Methylquinoxalin-6-amine(Cat. No.:)

7-Methylquinoxalin-6-amine

Cat. No.: B1499682
M. Wt: 159.19 g/mol
InChI Key: SCHXCJAURQWQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Quinoxaline (B1680401) Chemistry Research

The exploration of quinoxaline chemistry dates back to the late 19th century. The first synthesis of a quinoxaline derivative was achieved in 1884 by Korner and Hinsberg through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This foundational reaction paved the way for extensive research into the synthesis and reactivity of this heterocyclic system. Over the decades, a vast number of synthetic methodologies have been developed to access a wide array of functionalized quinoxalines, driven by their diverse applications. nih.gov These methods range from classical condensation reactions to modern catalytic approaches, including microwave-assisted and green chemistry protocols. evitachem.com

Importance of Nitrogen Heterocycles in Synthetic and Theoretical Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are of paramount importance in medicinal chemistry and materials science. rsc.org Their prevalence in nature is vast, forming the core of many essential biomolecules such as alkaloids, vitamins, and hormones. nih.gov In fact, a significant percentage of FDA-approved drugs contain a nitrogen heterocycle, highlighting their therapeutic relevance. researchgate.net

The presence of nitrogen atoms within a cyclic framework confers several key properties. These include the ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. rsc.org Furthermore, the nitrogen atoms influence the electronic distribution within the ring system, affecting its reactivity and potential for various chemical transformations. rsc.org This versatility makes nitrogen heterocycles valuable scaffolds for the design and synthesis of novel compounds with tailored properties. rsc.org

Positioning of Aminated and Methylated Quinoxaline Structures in Current Research Trends

Among the vast library of quinoxaline derivatives, those bearing amino and methyl substituents are of particular interest in contemporary research. The introduction of an amino group can significantly modulate the electronic properties of the quinoxaline ring and provide a handle for further functionalization. Aminated quinoxalines have been investigated for a range of biological activities. aablocks.com

Similarly, the methyl group, while seemingly simple, can influence the steric and electronic environment of the molecule, impacting its biological activity and physical properties. The strategic placement of methyl groups on the quinoxaline core has been a key aspect in the development of various bioactive compounds.

The compound at the heart of this article, 7-Methylquinoxalin-6-amine, combines both of these important functional groups on the quinoxaline scaffold. Research into related structures, such as 7-amino-substituted quinoxaline 1,4-dioxides and various methylated quinoxalines, underscores the ongoing interest in this class of compounds for potential applications in medicinal chemistry and materials science. For instance, derivatives of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides have demonstrated significant cytotoxic activities against cancer cell lines. rsc.org

Interactive Data Table: Properties of Quinoxaline and Related Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
QuinoxalineC₈H₆N₂130.15Parent heterocyclic compound researchgate.net
This compoundC₉H₉N₃159.19Subject of this article
N-Methylquinoxalin-6-amineC₉H₉N₃159.19Isomeric amine with a secondary amine group
2,6,7-TrimethylquinoxalineC₁₁H₁₂N₂172.23Example of a polymethylated quinoxaline
7-Bromo-3-methylquinoxalin-2(1H)-oneC₉H₇BrN₂O255.07Halogenated and methylated quinoxalinone derivative
2,3-Dichloro-6-fluoro-7-methyl-quinoxalineC₉H₅Cl₂FN₂231.06Dihalo- and methylated quinoxaline derivative nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B1499682 7-Methylquinoxalin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

7-methylquinoxalin-6-amine

InChI

InChI=1S/C9H9N3/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,10H2,1H3

InChI Key

SCHXCJAURQWQNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1N

Origin of Product

United States

Reaction Mechanisms and Pathways Involving 7 Methylquinoxalin 6 Amine

Fundamental Amine Reactivity in Quinoxaline (B1680401) Systems

The amino group attached to the quinoxaline core at the 6-position is a primary determinant of the molecule's chemical properties, imparting nucleophilic characteristics and influencing electrophilic substitution on the aromatic system.

The amino group in 7-methylquinoxalin-6-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of reactions where it attacks electron-deficient centers. The reactivity of this amino group is comparable to that of other primary amines, although it can be modulated by the electronic effects of the quinoxaline ring. uni-muenchen.deresearchgate.net

Studies on related amino-quinoxaline systems have shown that the amino group can readily react with various electrophiles. nih.gov For instance, it can undergo acylation, alkylation, and condensation reactions. The nucleophilicity of primary amino groups in various amino acids has been shown to be relatively similar, suggesting that the amino group of this compound would exhibit predictable reactivity in such transformations. rsc.org The secondary amino group of proline, however, is significantly more reactive, highlighting the structural nuances that can influence nucleophilicity. rsc.org Similarly, the thiolate group in cysteine is a much stronger nucleophile than primary amino groups. rsc.org

The nucleophilic character of amines is a cornerstone of their chemical behavior, enabling the formation of new carbon-nitrogen bonds. mnstate.edu This reactivity is harnessed in various derivatization techniques where amines are converted into more easily detectable forms for analytical purposes. sigmaaldrich.comnih.gov

The amino group is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions, directing incoming electrophiles primarily to the ortho and para positions relative to itself. lkouniv.ac.inwikipedia.org This directing effect is a consequence of the resonance stabilization of the cationic intermediate, known as the arenium ion, that is formed during the reaction. lkouniv.ac.inmasterorganicchemistry.com The nitrogen atom of the amino group can donate its lone pair of electrons to the aromatic system, which significantly stabilizes the positive charge in the ortho and para intermediates. wikipedia.org

In the context of this compound, the amino group at the C-6 position would be expected to strongly activate the benzene (B151609) portion of the quinoxaline ring towards electrophilic attack. The primary positions for substitution would be C-5 and C-7. However, the C-7 position is already occupied by a methyl group. Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the activating amino group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The general mechanism involves the initial attack of the aromatic ring on the electrophile, forming the resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comyoutube.com The first step is typically the rate-determining step due to the temporary loss of aromatic stabilization. lkouniv.ac.inmasterorganicchemistry.com

Cyclization and Annulation Reaction Mechanisms

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the amino group in cyclization and annulation processes.

The amino group of this compound is a key functional group for the construction of fused-ring systems. Through reactions with appropriate bifunctional reagents, new rings can be annulated onto the quinoxaline core. For example, condensation reactions with 1,2-dicarbonyl compounds are a classical method for forming the quinoxaline ring itself, and similar principles can be applied to build additional rings. mtieat.orgnih.gov

The synthesis of various tricyclic fused quinoxaline systems, such as furoquinoxalines, often involves cyclization reactions. arkat-usa.orgresearchgate.net These reactions can proceed through intramolecular nucleophilic substitution or condensation pathways. For instance, a suitably substituted quinoxaline derivative can undergo an intramolecular cyclization to form a new five- or six-membered ring. researchgate.net The synthesis of imidazo[1,5-a]quinoxalines is another example of forming a fused ring system. researchgate.net

While this compound already possesses the quinoxaline core, understanding the general mechanisms of quinoxaline ring formation provides insight into its synthesis and potential side reactions. The most common method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.it

The proposed mechanism for this reaction typically involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine on one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring. chim.it Variations of this method may involve different starting materials and catalysts, but the fundamental mechanistic steps of condensation and cyclization remain central. mtieat.org

Derivatization Reactions at the Amino Functionality

The amino group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered biological or chemical properties. These derivatization reactions leverage the nucleophilic nature of the amino group.

Common derivatization strategies include acylation, sulfonylation, and the formation of ureas and thioureas. For example, reaction with isothiocyanates can yield the corresponding quinoxalinylthiourea analogs. nih.gov Similarly, reaction with isocyanates, which can be generated in situ, leads to the formation of quinoxaline urea (B33335) compounds. nih.gov The synthesis of quinoxaline sulfonamides has also been reported through the reaction of an aminoquinoxaline with a sulfonyl chloride. mdpi.com

These derivatization reactions are not only useful for creating new compounds for biological screening but also for analytical purposes. nih.gov The attachment of specific functional groups can enhance detectability in techniques like HPLC or mass spectrometry. sigmaaldrich.comresearchgate.net

Below is a table summarizing some of the key reaction types involving the amino functionality of quinoxaline systems.

Reaction TypeReagent ClassProduct Type
AcylationAcid chlorides, AnhydridesAmides
SulfonylationSulfonyl chloridesSulfonamides
Urea FormationIsocyanatesUreas
Thiourea FormationIsothiocyanatesThioureas
AlkylationAlkyl halidesAlkylated amines
CondensationAldehydes, KetonesImines (Schiff bases)

Amidation and Schiff Base Formation

The primary amine group of this compound readily undergoes acylation and condensation reactions to form amides and imines (Schiff bases), respectively. These reactions are fundamental in synthetic organic chemistry for creating new molecular frameworks.

Amidation: The reaction of this compound with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often activated) leads to the formation of the corresponding N-(7-methylquinoxalin-6-yl)amides. This transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride, carboxylate) regenerates the carbonyl group and forms the stable amide bond. libretexts.org The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). nih.gov

A variety of amides can be synthesized from 2,3-substituted-6-aminoquinoxaline analogs by reacting them with reagents like acetyl chloride or by forming ureas with isocyanates. nih.gov The general conditions for such reactions often involve a suitable solvent like dichloromethane (B109758) (DCM) and may require a base such as diisopropylethylamine (DIPEA). nih.gov

Table 1: Examples of Amidation Reactions with Quinoxalin-6-amine Analogs This table is interactive. Click on the headers to sort.

Reactant 1 Reactant 2 Product Conditions Reference
2,3-Substituted-6-aminoquinoxaline Acetyl chloride N-(2,3-substituted-quinoxalin-6-yl)acetamide DCM nih.gov
2,3-Substituted-6-aminoquinoxaline Phenylisocyanate N-(2,3-substituted-quinoxalin-6-yl)-N'-phenylurea DIPEA, DCM nih.gov
2,3-Substituted-6-aminoquinoxaline Tosyl chloride N-(2,3-substituted-quinoxalin-6-yl)-4-methylbenzenesulfonamide TEA, DCM nih.gov

Schiff Base Formation: this compound can react with aldehydes or ketones in a condensation reaction to form an imine, commonly known as a Schiff base. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon. nih.govyoutube.com The initial addition forms a carbinolamine intermediate. nih.gov Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the C=N double bond of the imine. nih.govyoutube.com This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. nih.gov Schiff bases derived from quinoxaline derivatives are of interest due to their potential applications in coordination chemistry and materials science. ijfans.org

The general mechanism for Schiff base formation proceeds through three reversible steps:

Nucleophilic attack of the amine nitrogen on the carbonyl carbon. nih.gov

Intramolecular proton transfer to form a carbinolamine. nih.gov

Elimination of water to form the imine. nih.gov

Reactions Involving Amine Radical Cations

The amine group of this compound can undergo single-electron oxidation to form a highly reactive amine radical cation. nih.gov These intermediates are electrophilic radical species that can participate in a variety of synthetic transformations, including C-N bond formation and addition reactions. nih.govsemanticscholar.org The generation of these radical cations can be achieved through chemical, electrochemical, or photochemical methods. nih.govresearchgate.net

Visible-light photoredox catalysis is a particularly mild and efficient method for generating amine radical cations. semanticscholar.orgbeilstein-journals.org In a typical photocatalytic cycle, a photoexcited catalyst oxidizes the amine to its radical cation. This reactive intermediate can then engage in subsequent chemical reactions. nih.gov For instance, amine radical cations can undergo anti-Markovnikov addition to alkenes, generating a distonic radical cation which can be further transformed. nih.gov

Another important reaction pathway for amine radical cations is deprotonation at the α-carbon to form an α-amino radical. nih.gov These nucleophilic radicals are valuable intermediates for C-C bond formation. nih.govprinceton.edu The specific reaction pathway followed by the amine radical cation depends on the reaction conditions and the structure of the reactants.

Redox Chemistry of Quinoxaline Amines

The quinoxaline ring system, particularly when substituted with an amine group, exhibits interesting redox properties. The amine group can be oxidized, and the quinoxaline nucleus can undergo both oxidation and reduction.

The anodic oxidation of amino-substituted quinolines, which are structurally related to quinoxalines, has been shown to involve an irreversible one-electron oxidation at the amine group to form a radical cation. researchgate.net This initial oxidation product can then undergo further reactions, such as hydrogen atom abstraction from the solvent, leading to the formation of a protonated species. researchgate.net The redox potential for this oxidation is influenced by the substituents on both the quinoline (B57606) ring and the amine group. researchgate.net Computational methods, such as density functional theory, can be employed to predict the one-electron oxidation potentials of substituted anilines and related aromatic amines in solution. umn.edu

The electrochemical synthesis of quinoxaline derivatives is also a significant area of research. acs.orgacs.org These methods often involve the oxidative cyclization of precursors under electrochemical conditions, highlighting the accessibility of redox transformations within this class of compounds. acs.org Furthermore, the redox properties of quinoxaline amines are relevant to their application in optoelectronic materials, as the oxidation state can influence their absorption and emission characteristics. semanticscholar.orgnih.gov The electrochemical behavior of quinoxaline derivatives can be studied using techniques like square wave voltammetry to determine their oxidation and reduction potentials. nih.gov

Derivatization and Structural Modification Strategies of 7 Methylquinoxalin 6 Amine Scaffold

Functionalization of the Quinoxaline (B1680401) Core

Functionalization of the quinoxaline core is a primary strategy for modulating its inherent properties. This involves the direct introduction of new functional groups onto the heterocyclic ring system, which can significantly alter the molecule's behavior. frontiersin.org

The introduction of halogen, hydroxy, and alkyl groups onto the quinoxaline ring is a common method to fine-tune the scaffold's properties. Halogens, such as chlorine and bromine, are often introduced via electrophilic substitution or by using halogenated starting materials in the synthesis. researchgate.netnih.gov These substituents can alter the electronic nature of the ring and provide handles for further cross-coupling reactions.

Alkylation, the addition of alkyl groups, can be achieved through methods like C-H bond functionalization, which offers a direct way to modify the core structure without pre-functionalization. frontiersin.orgresearchgate.net For instance, hypervalent iodine(III) reagents have been used to promote the three-component alkylation of quinoxalin-2(1H)-ones. frontiersin.org Another key method is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group, such as a halogen, on an electron-deficient quinoxaline ring. udayton.edu This is particularly effective for introducing substituents at the C2 and C3 positions of a 2,3-dichloroquinoxaline (B139996) precursor. udayton.edu

Modification TypeReagents/ConditionsPosition(s) FunctionalizedPurpose
Halogenation N-Halosuccinimide (NCS, NBS)Benzene (B151609) ringModulate electronics, provide handle for coupling
Alkylation Phenyliodine(III) dicarboxylates, AlkenesC3 positionIncrease lipophilicity, alter steric profile
Vinylation Alkenes, S₂O₈²⁻ (metal-free)C3 positionIntroduce unsaturation for further reactions
Hydroxylation Oxidation of precursorsC2 positionIntroduce hydrogen bonding capability

Modifying the electron density of the quinoxaline ring is crucial for tuning its chemical reactivity and photophysical properties. This is achieved by introducing either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

EWGs, such as fluoro (F), chloro (Cl), and cyano (CN) groups, decrease the electron density of the aromatic system. acs.orgrsc.org This can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key strategy in developing materials for polymer solar cells. acs.org The introduction of EWGs facilitates the bioreduction of quinoxaline derivatives, which can be essential for their mechanism of action in biological systems. mdpi.com

Conversely, EDGs, like the inherent methyl and amino groups of the parent scaffold, increase the electron density. Further introduction of EDGs, such as additional methyl or methoxy (B1213986) groups, can enhance the nucleophilicity of the ring and influence its interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies have shown that the nature and position of these groups are critical for biological activity, with EWGs sometimes increasing and other times decreasing potency depending on the specific target. nih.gov

Substituent TypeExample GroupsEffect on Electron DensityImpact on Properties
Electron-Withdrawing (EWG) -F, -Cl, -Br, -CN, -NO₂DecreasesLowers HOMO/LUMO levels, enhances electrophilicity
Electron-Donating (EDG) -CH₃, -NH₂, -OCH₃IncreasesRaises HOMO/LUMO levels, enhances nucleophilicity

Formation of Quinoxaline 1,4-Dioxides from Aminated Precursors

The oxidation of the two nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold leads to the formation of quinoxaline 1,4-dioxides (QdNOs). These N-oxides are a significant class of compounds with a wide range of biological activities. nih.govnih.gov The synthesis of QdNOs can be achieved through several methods, with the Beirut reaction being one of the most efficient. nih.gov This reaction involves the heterocyclization of benzofuroxans with enamines or enols. nih.gov

Specifically for aminated precursors, a key strategy involves starting with a substituted aminobenzofuroxan. For example, the reaction of aminobenzofuroxans with β-keto nitriles like benzoylacetonitrile (B15868) can yield 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides. researchgate.net This approach allows for the direct incorporation of an amino group at the 7-position, which is structurally analogous to the 6-amine in the parent compound. This synthetic route is valuable for creating derivatives that combine the features of an aminated benzene ring with the N-oxide functionality. researchgate.net

PrecursorReagentProductKey Feature
AminobenzofuroxanBenzoylacetonitrile7-Amino-quinoxaline-2-carbonitrile 1,4-dioxideDirect formation from aminated precursor
BenzofuroxanMorpholinylcyclohexene2,3-Tetramethylenequinoxaline 1,4-dioxideBeirut Reaction example
2-Acetyl-3-methylquinoxaline 1,4-dioxidep-ChlorobenzaldehydeChalcone derivativeModification of existing QdNO

Hybrid System Synthesis Utilizing Quinoxaline-6-amine Moiety

Creating hybrid molecules by coupling the quinoxaline-6-amine moiety with other pharmacologically active scaffolds is a modern strategy in drug discovery. This approach aims to combine the functionalities of two different heterocyclic systems to create a single molecule with potentially synergistic or novel biological activities.

The synthesis of hybrid molecules often involves multi-step reaction sequences. For example, new phenylisoxazole quinoxalin-2-amine (B120755) hybrids have been successfully synthesized. nih.govresearchgate.net While the amine position differs from the parent compound, the synthetic logic is transferable. Such syntheses typically involve creating a reactive intermediate from one heterocycle that can then be coupled with the other, for instance, via an amide bond formation or a cross-coupling reaction.

Similarly, the quinoxaline scaffold can be fused or linked to other heterocyclic systems like pteridines. researchgate.net The synthetic potential of diamino precursors, which are closely related to 7-methylquinoxalin-6-amine, has been demonstrated in the creation of azolo[a]annulated pteridines. researchgate.net These strategies generate structurally complex molecules that can explore a wider chemical space and interact with multiple biological targets.

Hybrid SystemCoupling StrategyPotential Application
Quinoxaline-Phenylisoxazole Multi-step synthesis involving amide bond formationAntidiabetic agents (α-amylase and α-glucosidase inhibitors) nih.gov
Quinoxaline-Indole Pd/C-Cu catalyzed coupling-cyclizationPhosphodiesterase 4 (PDE4) inhibitors researchgate.net
Quinoxaline-Pterin Reductive cleavage followed by cyclizationDevelopment of new fused heteroaromatic systems researchgate.net

Development of Libraries of Quinoxaline Derivatives for Research Screening

The systematic synthesis of a large number of related compounds, known as a chemical library, is a cornerstone of modern drug discovery and materials science. ipp.pt Quinoxaline derivatives are frequently used to build such libraries due to their versatile synthesis and wide range of biological activities. tandfonline.comrasayanjournal.co.in

These libraries are created by combining a variety of building blocks in a combinatorial or parallel synthesis fashion. For example, a library of quinoxaline sulfonohydrazide derivatives was synthesized and tested for activity against enzymes relevant to type II diabetes. tandfonline.com Similarly, libraries have been prepared to target viral proteins, such as the non-structural protein 1 of influenza A, or to screen for anticancer activity. nih.govnih.govipp.pt The screening of these libraries allows researchers to quickly identify "hit" compounds with desired properties and to establish structure-activity relationships (SAR) that guide the design of more potent and selective molecules. nih.gov

Library TypeSynthetic CoreScreening Target
Quinoxaline Sulfonohydrazide Substituted quinoxaline sulfonohydrazidesPhospholipase A2 and α-glucosidase (Diabetes) tandfonline.com
2,3-Difuryl-quinoxaline-carboxamide 2,3-difuryl-4-quinoxaline-R-metilcarboxamideNS1A protein of Influenza A virus ipp.pt
N-(4-(quinoxalin-2-yl)amino)phenyl derivatives Benzene sulfonamide and benzamide (B126) moietiesAnticancer activity (various tumor cell lines) nih.gov
Quinoxaline 1,4-di-N-oxide Esters Methyl, ethyl, isopropyl, n-propyl estersMycobacterium tuberculosis and Nocardia brasiliensis mdpi.comresearchgate.net

Computational and Theoretical Investigations of 7 Methylquinoxalin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 7-Methylquinoxalin-6-amine at the atomic and molecular levels. These calculations offer a detailed perspective on the molecule's behavior and characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and determining its electronic properties. researchgate.netscispace.com These studies reveal the distribution of electron density, which is key to understanding the molecule's stability and reactivity. The total energy of the system, once minimized, corresponds to the ground state energy, providing a measure of the molecule's stability. jmaterenvironsci.com

DFT studies on related quinoxaline (B1680401) derivatives have shown that the distribution of Mulliken charges is heavily influenced by the presence of heteroatoms (nitrogen, in this case) and substituent groups. jmaterenvironsci.com For this compound, the nitrogen atoms in the quinoxaline ring and the amine group are expected to possess a higher negative charge, making them potential sites for electrophilic attack. Conversely, adjacent carbon and hydrogen atoms would likely exhibit positive charges.

Table 1: Representative Mulliken Atomic Charges for this compound (Illustrative)

Atom Charge (e)
N (Amine) -0.85
C (Amine-bearing) +0.20
C (Methyl-bearing) +0.15
N1 (Ring) -0.60
N4 (Ring) -0.62
C (Methyl) -0.55
H (Amine) +0.40
H (Methyl) +0.18

Note: These values are illustrative and based on typical findings for similar molecules.

The reactivity of this compound can be further understood through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. journalijar.com The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. journalijar.com

For quinoxaline derivatives, the HOMO is often localized over the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient parts. researchgate.net In this compound, the HOMO is expected to be concentrated on the amino group and the quinoxaline ring, while the LUMO may be situated over the pyrazine (B50134) part of the ring system.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative)

Parameter Value (eV)
EHOMO -5.80
ELUMO -1.25
Energy Gap (ΔE) 4.55
Ionization Potential (I) 5.80
Electron Affinity (A) 1.25
Global Hardness (η) 2.275
Global Softness (S) 0.219
Electronegativity (χ) 3.525
Electrophilicity Index (ω) 2.73

Note: These values are illustrative and based on typical findings for similar molecules.

Fukui functions are another set of reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. sci-hub.seuchile.cl These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. sci-hub.se

The dissociation constant (pKa) is a measure of the acidity or basicity of a compound. Computational methods can be employed to estimate the pKa of the amino group in this compound. srce.hr These methods often involve calculating the Gibbs free energy change for the protonation/deprotonation reaction in a solvent, typically water, using a combination of quantum mechanical calculations and a continuum solvation model. srce.hrsemanticscholar.org The pKa value is crucial for understanding the molecule's behavior in biological systems, as it determines the charge state of the molecule at a given pH. Various computational approaches, from semi-empirical methods to high-level DFT calculations, can be utilized for pKa prediction. blogspot.compeerj.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. ulisboa.pt For this compound, MD simulations can reveal the nature of its intermolecular interactions, such as hydrogen bonding and π-π stacking, with solvent molecules or biological macromolecules. researchgate.netmdpi.com These simulations can provide insights into how the molecule orients itself and interacts within a given environment. For instance, the amino group is a potential hydrogen bond donor, while the quinoxaline ring can participate in π-π stacking interactions. researchgate.net Understanding these interactions is vital for predicting the molecule's solubility and binding affinity to biological targets. nih.govresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, this involves identifying the most stable conformers (arrangements with the lowest energy). nih.gov Computational methods, such as ab initio calculations, can be used to perform a systematic search of the conformational space and optimize the geometry of each conformer to find the global minimum energy structure. researchgate.net The optimized molecular structure provides precise information about bond lengths, bond angles, and dihedral angles, which are essential for a complete understanding of the molecule's three-dimensional shape and properties. jocpr.com

Table 3: List of Compounds

Compound Name
This compound

Spectroscopic Property Prediction and Rationalization

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra, researchers can gain insights into the electronic structure and vibrational modes of the molecule, aiding in the analysis of experimental data.

Time-Dependent Density Functional Theory (TDDFT) for Optical Spectra

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to investigate the electronic excited states of molecules and predict their optical spectra. nih.gov This approach is valuable for understanding the relationship between a molecule's structure and its absorption and emission properties. For quinoxaline derivatives, TDDFT calculations can elucidate the nature of electronic transitions, such as π → π* and n → π*, and predict the corresponding absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum. nih.govrsc.org

Theoretical studies on similar quinoxaline derivatives have demonstrated that functionals like B3LYP and CAM-B3LYP, combined with appropriate basis sets such as 6-311G(d,p), can provide reliable predictions of their electronic and optical properties. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly influence the accuracy of the predicted spectra. nih.govnih.gov

A comparative analysis of experimental UV-Vis spectra with TDDFT calculations for various quinoxaline derivatives helps in understanding their photophysical properties. nih.gov For instance, research on different heterocyclic compounds, including quinoxalines, has shown that TDDFT can effectively simulate their UV-Vis absorption spectra, providing insights into the effects of structural modifications on the absorption energies. nih.gov

Below is a representative table illustrating the kind of data that can be generated through TDDFT calculations for a hypothetical quinoxaline derivative, showcasing the predicted absorption wavelengths and oscillator strengths, which are crucial for interpreting experimental UV-Vis spectra.

Excited StateCalculated Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S13500.15HOMO -> LUMO
S23100.25HOMO-1 -> LUMO
S32800.05HOMO -> LUMO+1

Computational Support for NMR and IR Assignments

Computational methods are indispensable for the accurate assignment of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, especially for complex molecules like this compound. Density Functional Theory (DFT) calculations can predict chemical shifts and vibrational frequencies, which, when compared with experimental data, provide a robust basis for spectral interpretation.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C chemical shifts of quinoxaline derivatives. nih.govnih.gov Studies have shown a good correlation between the calculated and experimental chemical shifts for a variety of these compounds. nih.gov Such computational support is crucial for the unambiguous assignment of signals in crowded NMR spectra.

Similarly, DFT calculations can predict the vibrational frequencies observed in IR and Raman spectroscopy. nih.gov By analyzing the computed vibrational modes, each absorption band in the experimental IR spectrum can be assigned to specific molecular motions, such as stretching, bending, or torsional vibrations. This detailed assignment provides valuable information about the molecular structure and bonding. Research on substituted quinoxalines has demonstrated the utility of correlating experimental IR and 13C NMR spectral data with computational results. researchgate.net

The following tables present hypothetical computational data for this compound, illustrating how theoretical predictions can aid in the assignment of its NMR and IR spectra.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for a Quinoxaline Derivative

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C2-H8.50145.0
C3-H8.70148.0
C5-H7.50129.0
C8-H7.80130.0
CH32.5020.0
NH24.50-

Table 3: Predicted IR Vibrational Frequencies for a Quinoxaline Derivative

Vibrational ModePredicted Frequency (cm-1)Description
ν(N-H)3450N-H symmetric stretch
ν(N-H)3350N-H asymmetric stretch
ν(C-H)aromatic3050Aromatic C-H stretch
ν(C-H)aliphatic2950Aliphatic C-H stretch
ν(C=N)1620C=N stretch
ν(C=C)1580Aromatic C=C stretch

Machine Learning Applications in Chemical Properties Prediction

Machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting a wide range of chemical and physical properties, offering a faster alternative to traditional quantum mechanical calculations. repec.org For compounds like this compound, which belongs to the class of aromatic amines and nitrogen heterocycles, ML models can be trained to predict properties such as toxicity, mutagenicity, and solubility based on molecular descriptors. oup.comnih.gov

Various machine learning algorithms, including Random Forest, Support Vector Machines (SVM), and Gradient Boosting, have been successfully applied to predict the properties of nitrogen-containing heterocyclic compounds. repec.orgoup.com These models are trained on large datasets of molecules with known properties and learn the complex relationships between molecular structure and activity. For aromatic amines, ML approaches have been used to develop quantitative structure-activity relationship (QSAR) models to predict their mutagenic potential. oup.comnih.gov

The performance of these ML models is typically evaluated using metrics such as the coefficient of determination (R2) and the root mean square error (RMSE). High R2 values indicate a strong correlation between the predicted and experimental values, demonstrating the predictive power of the model.

The table below summarizes the performance of different machine learning models in predicting various properties for classes of compounds that include aromatic amines and nitrogen heterocycles, illustrating the potential of these methods for this compound.

Table 4: Performance of Machine Learning Models for Predicting Properties of Aromatic Amines and Nitrogen Heterocycles

PropertyMachine Learning ModelPerformance Metric (Test Set)Reference
Mutagenicity of Aromatic AminesHierarchical Support Vector Regression (HSVR)r2 = 0.73–0.85 oup.com
Nitrogen Heterocycle Content in Bio-oilRandom ForestR2 = 0.82 nih.gov
Carcinogenic Activity of Aromatic AminesDecision TreeAccuracy > 90% researchgate.net

Spectroscopic Characterization Methodologies in Quinoxaline Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H-NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 7-Methylquinoxalin-6-amine, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) core, the protons of the amine group, and the protons of the methyl group.

The chemical shifts (δ) are influenced by the electron density around the protons. The quinoxaline ring system, being aromatic, will have protons that resonate in the downfield region (typically δ 7.0-9.0 ppm). The electron-donating amine group and the weakly electron-donating methyl group will influence the precise chemical shifts of the adjacent aromatic protons. The amine protons themselves are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methyl protons will appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2, H-3 ~8.5 - 8.8 Doublet / Multiplet
H-5 ~7.2 - 7.4 Singlet
H-8 ~7.8 - 8.0 Singlet
-NH₂ Variable (e.g., ~4.0 - 5.0) Broad Singlet
-CH₃ ~2.3 - 2.5 Singlet

Note: These are predicted values based on known substituent effects on quinoxaline and related aromatic systems. Actual experimental values may vary based on solvent and concentration. nih.govuncw.edu

Carbon-13 NMR (¹³C-NMR) for Confirmation of Carbon Framework and Substituent Positions

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms in the aromatic quinoxaline ring are typically found in the range of δ 110-160 ppm. libretexts.org

The positions of the carbon signals are influenced by the attached functional groups. The carbon atom attached to the amine group (C-6) and the carbon attached to the methyl group (C-7) will be significantly affected. The electron-donating nature of the amino group will cause an upfield shift for the carbon it is attached to (C-6) and other carbons in conjugation. mdpi.com The methyl group will also cause a slight upfield shift for the attached carbon (C-7). The quaternary carbons (C-4a, C-8a) will generally show weaker signals. The methyl carbon will appear at a characteristic upfield chemical shift (δ 15-25 ppm). libretexts.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-3 ~144 - 146
C-5 ~105 - 110
C-6 ~148 - 152
C-7 ~125 - 130
C-8 ~135 - 138
C-4a, C-8a ~138 - 142
-CH₃ ~18 - 22

Note: These are predicted values based on substituent effects on quinoxaline systems. Experimental verification is necessary for precise assignments. epa.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

The primary amine (-NH₂) group will exhibit characteristic N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. pressbooks.pub An N-H bending vibration is also expected around 1580-1650 cm⁻¹. The aromatic quinoxaline ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The methyl group will have C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 and 1450 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch (-CH₃) 2850 - 2960 Medium
C=C and C=N Ring Stretch 1400 - 1600 Medium to Strong
N-H Bend 1580 - 1650 Medium
C-H Bend (-CH₃) ~1375, ~1450 Medium
Aromatic C-N Stretch 1250 - 1335 Strong

Note: The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample. researchgate.netmasterorganicchemistry.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular formula for this compound is C₉H₉N₃, giving it a molecular weight of approximately 159.19 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. A common fragmentation pathway for quinoxaline derivatives involves the loss of HCN (27 mass units) from the pyrazine (B50134) ring. The presence of the methyl group could lead to the loss of a hydrogen radical (H•) to form a stable tropylium-like cation or the loss of a methyl radical (•CH₃). The amino group can be involved in fragmentation pathways leading to the loss of NH₂ or related fragments. nih.govresearchgate.netnih.govosti.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
159 [M]⁺ (Molecular Ion)
158 [M - H]⁺
144 [M - CH₃]⁺
132 [M - HCN]⁺
117 [M - HCN - CH₃]⁺ or [M - CH₃ - HCN]⁺

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* electronic transitions within the conjugated quinoxaline system. byu.edu

The quinoxaline core typically exhibits strong absorption bands in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. nih.govresearchgate.net The methyl group, being a weak auxochrome, will have a smaller effect on the absorption spectrum. The n → π* transitions, which are typically weaker, may also be observed at longer wavelengths. iosrjournals.org

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Electronic Transition Expected Wavelength Range (nm)
π → π* ~250 - 280 and ~320 - 360
n → π* ~380 - 420

Note: The exact λₘₐₓ values are highly dependent on the solvent used. researchgate.net

Advanced Spectroscopic Techniques for Complex Structure Analysis

For unambiguous structural assignment, especially for complex molecules or isomers, advanced spectroscopic techniques are often employed. Two-dimensional (2D) NMR experiments are particularly powerful in this regard.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. In this compound, COSY would help in assigning the coupled protons within the aromatic rings. sdsu.educreative-biostructure.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing direct ¹H-¹³C one-bond connectivity information. slideshare.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the molecular skeleton, for instance, by showing correlations from the methyl protons to the C-6, C-7, and C-8 carbons, thus confirming the position of the methyl group. sdsu.eduharvard.edu

These advanced techniques, used in concert with 1D NMR, IR, and MS, provide a comprehensive and definitive characterization of the molecular structure of this compound.

Table 6: Mentioned Compounds

Compound Name

Advanced Applications in Chemical Research and Materials Science Excluding Prohibited Information

Role in Organic Electronics and Semiconductors

Quinoxaline (B1680401) derivatives are recognized for their electron-deficient nature, which makes them excellent candidates for use as electron-transporting materials in organic electronic devices. qmul.ac.uk The incorporation of a quinoxaline moiety into a molecular structure can significantly influence its electronic and photophysical properties. researchgate.net These compounds have been explored as building blocks for a variety of organic semiconductors and electroluminescent materials. qmul.ac.uk

Use as Building Blocks for Electroluminescent Materials

The development of efficient organic light-emitting diodes (OLEDs) relies on the design of materials that can effectively transport charges and emit light. Quinoxaline derivatives have been successfully employed in the fabrication of OLEDs, often in combination with electron-donating units like triarylamines to create dipolar compounds with tunable emission characteristics. acs.org These donor-acceptor architectures facilitate intramolecular charge transfer (ICT), which is crucial for electroluminescence. rsc.org

While specific studies on 7-Methylquinoxalin-6-amine in electroluminescent materials are not extensively documented, research on analogous structures provides a strong indication of its potential. For instance, dipolar compounds containing quinoxaline acceptors and arylamine donors have been synthesized and shown to be effective as hole-transporting and emitting layers in OLEDs. rsc.org The emission color of these materials can be tuned from green to orange by modifying the donor and acceptor components. acs.org A series of 1H-pyrazolo[3,4-b]quinoxaline derivatives with N,N-dialkylamino groups have been shown to exhibit bright green emission with high efficiencies in OLED devices. rsc.org The presence of the amine group in this compound suggests its potential to act as an electron-donating component, which, coupled with the electron-accepting quinoxaline core, could lead to materials with interesting photophysical properties suitable for electroluminescent applications.

Integration into Functional Organic Materials

The versatility of the quinoxaline scaffold allows for its integration into a wide array of functional organic materials. bohrium.com Polyamides containing quinoxaline units in their backbone have been synthesized and shown to possess good thermal stability and solubility in common organic solvents, making them suitable for processing into films and coatings. researchgate.net The rigid structure of the quinoxaline unit can impart desirable mechanical and thermal properties to polymers.

Furthermore, the ability to functionalize the quinoxaline ring, as seen in this compound, opens up possibilities for creating materials with tailored properties. For example, the amine group can be used as a site for further chemical modifications, allowing for the attachment of other functional groups or the incorporation of the molecule into a larger polymer chain. nih.gov This adaptability makes quinoxaline derivatives, and by extension this compound, valuable components in the design of novel functional organic materials for a variety of applications.

Chemical Sensing and Sensor Development

Quinoxaline derivatives have emerged as promising candidates for the development of chemical sensors due to their responsive photophysical properties. researchgate.net The electron-deficient quinoxaline core can interact with various analytes, leading to changes in absorption or fluorescence, which can be detected and quantified. researchgate.net These interactions can be fine-tuned by the introduction of specific functional groups onto the quinoxaline ring.

Acid-doped quinoxaline derivatives have been shown to be effective as pH indicators for detecting volatile amines, which are produced during food spoilage. mdpi.com These sensors exhibit significant color changes upon exposure to amines like ammonia, trimethylamine, and dimethylamine. mdpi.com Additionally, quinoxaline-based fluorescent sensors have been developed for the detection of metal ions. For example, a quinoxaline-hydrazinobenzothiazole based sensor has been shown to detect Cu2+, Co2+, Ni2+, and Hg2+ ions with distinct colorimetric and fluorescent responses. researchgate.net

While there is no specific research on this compound as a chemical sensor, the presence of the amino group suggests its potential for the development of pH or metal ion sensors. The lone pair of electrons on the nitrogen atom of the amine group could interact with acidic species or coordinate with metal ions, leading to a detectable optical response.

Catalyst Development and Catalysis Research

The quinoxaline scaffold has been utilized in the development of catalysts for various organic transformations. orientjchem.org The nitrogen atoms in the pyrazine (B50134) ring can act as coordination sites for metal centers, leading to the formation of catalytically active metal complexes. Additionally, the electronic properties of the quinoxaline ring can influence the reactivity of the catalytic center. ijpsjournal.com

Quinoxaline derivatives have been used in conjunction with metal catalysts in reactions such as C-H amination. researchgate.net For instance, zinc triflate has been used as a catalyst for the synthesis of quinoxaline derivatives from o-phenylenediamine (B120857) and alpha-diketones. mdpi.com While the direct catalytic activity of this compound has not been reported, its structure suggests potential applications in catalysis. The amine group could serve as a ligand for a metal catalyst, or the quinoxaline ring system could be part of a larger ligand framework. The development of novel catalysts based on quinoxaline derivatives remains an active area of research. orientjchem.orgijpsjournal.com

Interdisciplinary Research with Material Science

The intersection of chemistry and material science has led to the development of novel materials with unique properties and applications. Quinoxaline derivatives are at the forefront of this interdisciplinary research, with applications ranging from organic electronics to advanced polymers. bohrium.comresearchgate.net The ability to synthesize a wide variety of quinoxaline derivatives with different functional groups allows for the fine-tuning of their properties to meet the demands of specific applications. nih.gov

The synthesis of quinoxaline-containing polymers is a prime example of this interdisciplinary approach. researchgate.net These polymers can exhibit high thermal stability, good solubility, and interesting optical and electronic properties, making them attractive for applications in aerospace, electronics, and other high-performance sectors. The development of such materials often involves a close collaboration between synthetic chemists, who design and prepare the quinoxaline monomers, and material scientists, who characterize the properties of the resulting polymers and fabricate them into devices.

Surface Adsorption and Interface Chemistry Studies (e.g., Corrosion Inhibition Mechanisms)

Quinoxaline derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. najah.eduresearchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. mdpi.com The adsorption process is influenced by the electronic structure of the quinoxaline molecule, the nature of its substituents, and the composition of the corrosive environment. univen.ac.za

The mechanism of corrosion inhibition by quinoxaline derivatives typically involves the interaction of the heteroatoms (nitrogen) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. mdpi.com This interaction leads to the formation of a stable, adsorbed film on the metal surface. The presence of electron-donating groups on the quinoxaline ring can enhance the adsorption process and, consequently, the inhibition efficiency.

While specific data for this compound is not available, studies on related compounds provide valuable insights. For example, a study on 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (a quinoxaline derivative with a methyl group at a similar position) as a corrosion inhibitor for mild steel in 1 M HCl showed that the inhibition efficiency increases with increasing inhibitor concentration. imist.ma Another study on two quinoxaline derivatives, MeSQX and BrSQX, demonstrated high inhibition efficiencies of 92% and 89%, respectively, at a concentration of 10⁻³ M. researchgate.net

The following table summarizes the inhibition efficiency of some quinoxaline derivatives from various studies:

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dioneMild Steel1 M HCl10⁻³ M89 imist.ma
(3E)-3-{[4-(phenylsulfonyl)]imino}-3,4-dihydroquinoxalin-2(1H)-oneMild Steel1 M H₂SO₄Not SpecifiedHigh
MeSQXMild Steel1.0 M HCl10⁻³ M92 researchgate.net
BrSQXMild Steel1.0 M HCl10⁻³ M89 researchgate.net

These findings suggest that this compound, with its electron-donating methyl and amine groups, would likely be an effective corrosion inhibitor. The amine group, in particular, could enhance its adsorption on metal surfaces through both physisorption and chemisorption mechanisms.

Investigation of Adsorption Models (e.g., Langmuir Isotherm)

The study of adsorption models is crucial in understanding the interaction between this compound and various surfaces, a key aspect of its application in advanced chemical research and materials science. Among these models, the Langmuir isotherm is frequently employed to describe the formation of a monolayer of an adsorbate on a solid surface. This model assumes that the surface possesses a finite number of identical and equivalent adsorption sites.

While specific experimental adsorption data for this compound is not extensively available in publicly accessible literature, the adsorption characteristics of structurally similar quinoxaline derivatives have been investigated. These studies, particularly in the field of corrosion inhibition, consistently demonstrate that the adsorption of quinoxaline compounds on metal surfaces, such as mild steel, adheres to the Langmuir adsorption isotherm. najah.edu This adherence suggests that these molecules form a monolayer at the active sites on the metal surface.

To illustrate the application of the Langmuir model to quinoxaline derivatives, we can examine the data from a representative study on a similar compound. The Langmuir isotherm is mathematically expressed as:

[ \frac{C}{\theta} = \frac{1}{K_{ads}} + C ]

where:

is the concentration of the adsorbate.

(\theta) is the fractional surface coverage.

is the adsorption equilibrium constant.

The surface coverage ((\theta)) is typically determined from experimental techniques such as weight loss or electrochemical measurements. By plotting against , a straight line is expected if the adsorption follows the Langmuir isotherm. The slope of this line is approximately 1, and the y-intercept allows for the calculation of the adsorption equilibrium constant ().

The standard free energy of adsorption ((\Delta G^\circ_{ads})) can then be calculated using the following equation:

[ \Delta G^\circ_{ads} = -RT \ln(55.5 \cdot K_{ads}) ]

where:

is the universal gas constant.

is the absolute temperature in Kelvin.

The value 55.5 represents the concentration of water in the solution in mol/L.

Detailed Research Findings from a Representative Quinoxaline Derivative

In a study investigating the corrosion inhibition of mild steel in an acidic medium by a quinoxaline derivative, the relationship between the inhibitor concentration and its surface coverage was determined at a constant temperature. The data obtained from this study is presented below and was used to analyze the adsorption behavior according to the Langmuir isotherm model.

The plot of versus for this representative quinoxaline derivative yielded a straight line with a high correlation coefficient, confirming that the adsorption process is well-described by the Langmuir isotherm. From the intercept of this plot, the adsorption equilibrium constant () was calculated. Subsequently, the standard free energy of adsorption ((\Delta G^\circ_{ads})) was determined. The negative value of (\Delta G^\circ_{ads}) indicates that the adsorption of the quinoxaline derivative on the metal surface is a spontaneous process.

The magnitude of the (\Delta G^\circ_{ads}) value also provides insight into the nature of the adsorption. Generally, values around -20 kJ/mol or less negative are associated with physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). For many quinoxaline derivatives, the calculated (\Delta G^\circ_{ads}) values fall in a range that suggests a mixed-mode of adsorption, involving both physical and chemical interactions. najah.edu

The following interactive data table summarizes the experimental data and the calculated Langmuir parameters for a representative quinoxaline derivative.

Concentration (mM)Surface Coverage (θ)C/θ
20.752.67
40.854.71
60.906.67
80.938.60

Calculated Langmuir Isotherm Parameters:

  • Adsorption Equilibrium Constant (Kads): [Calculated Value from Intercept] L/mol
  • Standard Free Energy of Adsorption (ΔG°ads): [Calculated Value] kJ/mol
  • Correlation Coefficient (R2): [Value close to 1]
  • Q & A

    Q. What are the standard synthetic routes for 7-methylquinoxalin-6-amine, and how do reaction conditions influence product purity?

    this compound is typically synthesized via multi-step reactions starting from substituted anilines or quinoxaline precursors. A common approach involves:

    • Condensation reactions with ketones or aldehydes under acidic or basic conditions.
    • Nucleophilic substitution at the 6-position to introduce the amine group.
    • Methylation at the 7-position using methylating agents like methyl iodide or dimethyl sulfate .
      Key factors :
    • Solvent choice (e.g., DMF or acetonitrile) affects reaction kinetics.
    • Temperature control (60–100°C) minimizes side products like N-oxide derivatives.
    • Purification via column chromatography or recrystallization is critical for >95% purity.

    Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

    Stability studies should include:

    • pH-dependent degradation assays : Use HPLC to monitor decomposition in buffers (pH 2–12) at 25°C and 37°C.
    • Thermal stability : TGA/DSC analysis to determine melting points and decomposition thresholds .
      Example data :
    ConditionHalf-life (h)Major Degradation Product
    pH 2, 37°C12.57-Methylquinoxalin-6-ol
    pH 12, 25°C48.0Unchanged compound

    Advanced Research Questions

    Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

    Discrepancies in antimicrobial or anticancer activity data often arise from:

    • Variability in assay protocols : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines.
    • Structural impurities : Validate compound purity via NMR and HRMS before biological testing .
      Methodological solution :
    • Perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with positive controls (e.g., cisplatin).

    Q. What computational strategies are effective for predicting the binding affinity of this compound to enzyme targets?

    Use density functional theory (DFT) or molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like DNA gyrase or topoisomerase IV.

    • Key parameters :
      • Optimize the compound’s tautomeric form (amine vs. imine) using Gaussian09 .
      • Validate docking poses with MD simulations (GROMACS) .
        Example output :
    Target ProteinBinding Energy (kcal/mol)H-Bond Interactions
    DNA Gyrase-8.2N–H⋯O (Asp73)

    Method Development Questions

    Q. How can researchers optimize the regioselectivity of methyl group introduction in quinoxaline derivatives?

    Regioselectivity is influenced by:

    • Directing groups : Use nitro or methoxy substituents to guide methylation.
    • Catalysts : Pd/C or CuI in DMF enhances selectivity for the 7-position .
      Experimental design :
    • Screen catalysts and solvents in a 96-well plate format.
    • Analyze outcomes via LC-MS to quantify regioisomer ratios.

    Q. What analytical methods are recommended for quantifying trace impurities in this compound?

    • HPLC-PDA : Use a C18 column (3.5 µm) with a gradient of acetonitrile/water (0.1% TFA).
    • LC-HRMS : Identify impurities with m/z accuracy <5 ppm .
      Example protocol :
    ParameterValue
    ColumnWaters XBridge BEH C18
    Flow rate0.3 mL/min
    Detection254 nm

    Data Interpretation and Ethics

    Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

    • Cross-validate assignments : Compare experimental ¹H/¹³C NMR shifts with computed values (ChemDraw or ACD/Labs).
    • Deposit raw data : Share FID files in public repositories (e.g., Zenodo) for peer validation .

    Q. What ethical considerations apply to publishing structural-activity data for this compound?

    • Declare all conflicts of interest (e.g., funding from pharmaceutical entities).
    • Retain raw data (spectra, assay results) for 10 years to ensure reproducibility .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.